![molecular formula C8H13N3O B12085941 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a halogenated pyrazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced azetidine-pyrazole compounds.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that it may interact with molecular targets involved in inflammatory pathways and cancer cell proliferation. The compound's mechanism of action is thought to involve modulation of specific enzymes and receptors, influencing signaling pathways related to inflammation and apoptosis .
Case Studies
Recent studies have highlighted the compound's effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives of this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory medications.
Biological Applications
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may possess bioactive properties that could be harnessed for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the pyrazole ring have shown to influence biological activity, providing insights into how modifications can enhance therapeutic effects while minimizing side effects .
Chemical Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves nucleophilic substitution reactions where azetidine derivatives react with halogenated pyrazole precursors under basic conditions. This method allows for the efficient production of the compound with high yield and purity .
Industrial Use
In addition to its pharmaceutical applications, this compound is being explored for use in developing novel materials with unique properties, such as high thermal stability and conductivity. Its structural features make it a valuable building block in organic synthesis and materials science.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)piperazine: Shares the azetidine ring but has a piperazine moiety instead of pyrazole.
Azetidin-2-ones: Contains the azetidine ring but differs in the functional groups attached to it.
Uniqueness
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Biological Activity
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining azetidine and pyrazole moieties, which may contribute to its diverse biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with pyrazole intermediates. Various synthetic pathways have been explored, demonstrating efficient yields and purity of the final product. The synthetic methods often utilize reagents such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and acetonitrile as solvents, which facilitate the formation of the desired heterocyclic compounds .
Antimicrobial Activity
Recent studies indicate that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | MRSA | 25 | |
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole | S. aureus | 25.1 | |
Pyrazole derivative X | E. coli | 12.5 |
Anticancer Activity
Preliminary investigations into the anticancer potential of pyrazole derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the ability of certain pyrazole compounds to target estrogen receptors, which is a crucial pathway in hormone-dependent cancers .
Anti-inflammatory Activity
Compounds within the pyrazole family have also been studied for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold and evaluated their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that several derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of azetidine-containing pyrazoles. The findings revealed that these compounds not only inhibited cell growth in vitro but also induced apoptosis in cancer cell lines, suggesting their potential as novel anticancer agents .
Q & A
Q. What are the established synthetic routes for 4-[(azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole, and what factors influence yield optimization?
Basic
The synthesis of pyrazole-azetidine hybrids often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous pyrazole-triazole syntheses. For example, triazenylpyrazole precursors react with alkynes in THF/water under CuSO₄ and sodium ascorbate catalysis at 50°C for 16 hours, yielding products with ~60% efficiency after column chromatography . Key factors affecting yield include:
- Catalyst concentration : Excess Cu(I) can lead to side reactions.
- Solvent polarity : THF/water (1:1) balances solubility and reactivity.
- Temperature control : Prolonged heating above 50°C may degrade azetidine moieties.
Q. How can researchers characterize the structural configuration of this compound using spectroscopic and crystallographic methods?
Basic
Structural confirmation requires multi-technique validation:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and azetidine protons (δ 3.8–4.2 ppm).
- X-ray crystallography : Resolve spatial arrangements, as shown for similar pyrazole derivatives (e.g., bond angles and torsion angles in crystal lattices) .
- IR spectroscopy : Confirm C-O-C (1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
Q. What analytical strategies resolve contradictions in spectroscopic data for pyrazole-azetidine hybrids?
Advanced
Discrepancies between expected and observed data (e.g., NMR splitting patterns) can arise from dynamic effects like rotamerism. Strategies include:
- Variable-temperature NMR : Identify conformational equilibria by cooling samples to -40°C.
- DFT calculations : Compare computed chemical shifts with experimental data to validate assignments .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals through coupling correlations .
Q. How do substituents on the azetidine ring affect the compound's physicochemical properties and bioactivity?
Advanced
Substituents like nitro or methoxy groups alter lipophilicity and hydrogen-bonding capacity. For example:
- Electron-withdrawing groups (e.g., -NO₂) reduce solubility but enhance receptor binding via dipole interactions .
- Azetidine N-alkylation : Increases metabolic stability, as seen in SAR studies of pyrazole derivatives .
- Methoxy groups : Improve water solubility through polar surface area modulation .
Q. What methodologies are recommended for assessing the stability of this compound under various experimental conditions?
Basic
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for azetidines).
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. What experimental design considerations are critical when optimizing regioselectivity in the synthesis of pyrazole-azetidine conjugates?
Advanced
Regioselectivity in cyclization steps depends on:
- Catalyst choice : Cu(I) favors 1,4-triazole formation, while Ru catalysts shift to 1,5-regioisomers .
- Substituent electronic effects : Electron-deficient alkynes react faster in CuAAC, directing regiochemistry .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective bond formation .
Q. How can computational chemistry predict the reactivity and docking properties of this compound derivatives?
Advanced
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by crystal structures of related compounds .
- DFT-based reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis.
Q. What strategies address low solubility issues of this compound in aqueous systems for biological assays?
Advanced
- Co-solvent systems : Use DMSO/PEG 400 (10:90) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce phosphate esters on the azetidine ring, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. How do researchers validate the purity of this compound in complex reaction mixtures?
Basic
- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities.
- Elemental analysis : Confirm <0.3% deviation between calculated and observed C/H/N values .
- TLC monitoring : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for rapid purity checks .
Q. What are the key challenges in establishing structure-activity relationships for pyrazole-azetidine hybrids, and how can they be mitigated?
Advanced
- Conformational flexibility : Azetidine rings adopt multiple puckering modes, complicating SAR. Mitigate via rigid analogs (e.g., bicyclic derivatives) .
- Off-target interactions : Use proteome-wide affinity profiling to identify selectivity drivers .
- Data normalization : Apply multivariate analysis (PCA) to decouple electronic, steric, and solubility effects .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-5-8(4-10-11)12-6-7-2-9-3-7/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
KCAYDZSXXZBIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OCC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.